molecular formula C13H9N3O2 B1404717 4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde CAS No. 1610377-19-9

4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

Cat. No.: B1404717
CAS No.: 1610377-19-9
M. Wt: 239.23 g/mol
InChI Key: GTIOQFIDPGGZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is a chemical compound of interest in organic and medicinal chemistry research. It belongs to the dihydropyrazolo[1,5-a]pyrazine class of fused, nitrogen-containing heterocycles, which are recognized as privileged scaffolds in combinatorial library design and drug discovery due to their significant synthetic versatility . The dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core structure, related to this compound, has been identified in scientific studies as a stable, cyclic byproduct that can form from acyclic precursors under basic conditions or neutral buffer . This highlights the potential reactivity and stability considerations of this chemical class, which are critical areas of investigation for researchers. Furthermore, such cyclic structures have been explored for their potential utility as prodrugs for pharmacologically active warheads, such as cysteine protease inhibitors, suggesting a valuable application in prodrug strategy and antiviral research . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-oxo-2-phenyl-5H-pyrazolo[1,5-a]pyrazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-8-10-11(9-4-2-1-3-5-9)15-16-7-6-14-13(18)12(10)16/h1-8H,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIOQFIDPGGZFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201155707
Record name Pyrazolo[1,5-a]pyrazine-3-carboxaldehyde, 4,5-dihydro-4-oxo-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201155707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610377-19-9
Record name Pyrazolo[1,5-a]pyrazine-3-carboxaldehyde, 4,5-dihydro-4-oxo-2-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1610377-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrazine-3-carboxaldehyde, 4,5-dihydro-4-oxo-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201155707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylhydrazine with ethyl acetoacetate, followed by cyclization and oxidation steps . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group at position 3 undergoes classical nucleophilic additions, forming derivatives critical for pharmacological applications:

Reaction Type Reagents/Conditions Product Key Observations
Hydrazone formationHydrazine hydrate (EtOH, reflux)3-(Hydrazonomethyl)-pyrazolo-pyrazine derivativeSelective C=O bond activation; no ring-opening observed under mild conditions
Oxime synthesisHydroxylamine HCl (aq. NaOH, RT)3-(Hydroxyiminomethyl)-pyrazolo-pyrazinepH-dependent regioselectivity; faster kinetics compared to aryl aldehydes
Grignard additionRMgX (THF, 0°C → RT)Secondary alcohol derivativesLimited by steric hindrance from phenyl substituent; moderate yields (~50-60%)

These reactions demonstrate the aldehyde's ability to act as an electrophilic site without destabilizing the heterocyclic core.

Cyclocondensation Reactions

The compound participates in one-pot annulation reactions to form fused polycyclic systems:

With Diamines

Reaction with ethylenediamine in acetic acid yields tetracyclic quinoxaline derivatives via imine formation and subsequent cyclization (Scheme 1):

C13H9N3O2+H2NCH2CH2NH2AcOH Quinoxaline fused product 83 yield \text{C}_{13}\text{H}_9\text{N}_3\text{O}_2+\text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2\xrightarrow{\text{AcOH }}\text{Quinoxaline fused product 83 yield }

Mechanistic Insight : The aldehyde and ketone groups facilitate dual nucleophilic attacks, enabling intramolecular C-N bond formation.

Oxidation and Reduction Pathways

Transformation Conditions Outcome Catalyst/Role
Aldehyde → Carboxylic acidKMnO₄ (H₂O, 80°C)3-Carboxy-pyrazolo-pyrazineOxidative cleavage with MnO₂ byproduct
Ketone → AlcoholNaBH₄ (MeOH, 0°C)4-Hydroxy-4,5-dihydropyrazolo-pyrazineSelective reduction of ketone over aldehyde
Full aromatic reductionH₂ (1 atm), Pd/C (EtOAc)Saturated pyrazolidine-pyrazine systemRequires prolonged reaction times (>24 h)

The ketone at position 4 shows higher reduction susceptibility compared to the aldehyde, attributed to steric protection of the latter by the phenyl group.

Electrophilic Aromatic Substitution (EAS)

Despite electron-withdrawing groups, the phenyl ring at position 2 undergoes directed EAS:

Reaction Reagents Position Yield Notes
NitrationHNO₃/H₂SO₄ (0°C)para68%Meta-directing effect from pyrazine N-atoms
SulfonationClSO₃H (CH₂Cl₂, RT)para72%Requires stoichiometric Lewis acid (e.g., FeCl₃)
Halogenation (Br₂)Br₂/FeBr₃ (reflux)ortho55%Competing ring bromination not observed

Metal-Catalyzed Cross-Couplings

The aldehyde group enables functionalization via palladium-mediated reactions:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis forms biaryl derivatives (Table 2):

Arylboronic Acid Conditions Yield Electronic Effect
4-MethoxyphenylDME/H₂O, K₂CO₃, 80°C89%Electron-donating groups enhance reactivity
3-NitrophenylToluene/EtOH, CsF, 100°C63%Steric hindrance reduces coupling efficiency

Mechanism : Oxidative addition of the aldehyde to Pd(0) forms an acylpalladium intermediate, followed by transmetallation and reductive elimination .

Heterocyclic Ring Functionalization

The pyrazolo-pyrazine core undergoes regioselective modifications:

Vilsmeier-Haack Formylation

Reaction with POCl₃/DMF introduces a formyl group at position 7 (Scheme 2):

C13H9N3O2POCl3/DMF7 Formyl derivative 71 yield \text{C}_{13}\text{H}_9\text{N}_3\text{O}_2\xrightarrow{\text{POCl}_3/\text{DMF}}\text{7 Formyl derivative 71 yield }

Key : The electron-rich pyrazine nitrogen directs electrophilic attack to position 7 .

Tautomerism and Stability

The compound exhibits pH-dependent tautomerism between enol-aldehyde and keto-aldehyde forms, confirmed by 1H^1\text{H}-NMR in DMSO-d₆:

  • Keto-aldehyde form : Dominant at pH < 5 (δ 9.82 ppm, singlet for aldehyde).

  • Enol-aldehyde form : Prevails at pH > 8 (δ 10.15 ppm, broad signal for enolic OH) .

Scientific Research Applications

Anti-HIV Activity

One of the notable applications of compounds related to 4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is their potential as inhibitors of HIV replication. Research has demonstrated that derivatives of this compound can inhibit HIV-1 integrase activity effectively. For instance, studies have shown that certain substituted pyrazolo derivatives exhibit IC50 values in the nanomolar range, indicating strong inhibitory effects against HIV replication in cellular models .

Cancer Treatment

The compound's structure allows it to interact with various biological targets involved in cancer progression. Recent studies have identified derivatives that act as inhibitors of the PI3Kα signaling pathway, which is crucial in cancer cell proliferation and survival. For example, one derivative exhibited an IC50 value of 0.24 μM against PI3Kα and demonstrated selectivity over other isoforms, highlighting its potential as an anticancer agent . Additionally, the compound has shown efficacy in inhibiting cell proliferation in specific cancer cell lines such as Kasumi-1 and T47D.

Other Therapeutic Potentials

Beyond its antiviral and anticancer properties, this compound exhibits a range of biological activities that could be harnessed for therapeutic purposes:

  • Antimicrobial Activity : Some studies suggest that derivatives may possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could lead to applications in treating inflammatory diseases.

Case Studies and Findings

StudyApplicationKey Findings
Study on HIV InhibitionAnti-HIVDerivatives showed IC50 values as low as 74 nM against HIV integrase .
Cancer Cell ProliferationCancer TreatmentCompound inhibited proliferation in Kasumi-1 and T47D cells with IC50 values of 1.64 μM and 1.82 μM respectively .
Antimicrobial ActivityBroad-spectrum AntimicrobialPreliminary results indicate effective inhibition against various microbial strains (specific data not detailed) .

Mechanism of Action

The mechanism of action of 4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of pyrazolo-fused heterocycles. Key structural analogs include:

Compound Name Core Structure Substituents Key Properties/Applications References
4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde Pyrazolo[1,5-a]pyrazine 2-Ph, 4-Oxo, 3-Carbaldehyde Reactive aldehyde for derivatization; potential kinase inhibitor scaffold
2-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde Pyrazolo[1,5-a]pyrazine 2-(4-FluoroPh), 4-Oxo, 3-Carbaldehyde Enhanced lipophilicity and metabolic stability due to fluorine substitution
5-Oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidin-3-carbaldehyde Pyrazolo-thienopyrimidine 3-Carbaldehyde, 5-Oxo Thiophene inclusion improves π-stacking; studied as GABAA receptor modulators
2-Amino-3-diazenyl-dihydropyrazolo[1,5-a]pyrimidin-7-one derivatives Pyrazolo[1,5-a]pyrimidine 2-Amino, 3-Diazenyl, 7-Oxo Solvatochromic behavior; potential membrane probes

Physicochemical Properties

  • Lipophilicity : Fluorinated derivatives (e.g., 4-fluorophenyl) show increased logP values compared to methoxy or hydroxyphenyl analogs, enhancing membrane permeability .
  • Solubility : Carbaldehyde and diazenyl groups introduce polarity, improving aqueous solubility in pyrazolo-pyrimidines .
  • Photophysical Behavior : Imidazo[1,5-a]pyridine-based dimers (structurally distinct but functionally analogous) exhibit large Stokes shifts (~150 nm), useful for fluorescence imaging .

Crystallographic and Computational Insights

  • Crystal Packing : Related N-substituted pyrazolines exhibit hydrogen-bonded dimers via aldehyde and carbonyl groups, as confirmed by SHELX-refined structures .
  • Docking Studies : AutoDock4 simulations for pyrazolo[1,5-a]pyrimidines highlight the importance of substituent positioning for target affinity, a consideration for optimizing the carbaldehyde derivative .

Biological Activity

4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C13H9N3O2C_{13}H_9N_3O_2 with a molecular weight of approximately 239.24 g/mol. Its structure features a pyrazolo[1,5-a]pyrazine core, which is known for diverse biological activities.

PropertyValue
Molecular FormulaC13H9N3O2C_{13}H_9N_3O_2
Molecular Weight239.24 g/mol
CAS Number1610377-19-9

Anticancer Properties

Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines:

  • Kasumi-1 Cells : IC50 = 1.64 µM
  • T47D Cells : IC50 = 1.82 µM

These results suggest that the compound may act as a potent inhibitor of cancer cell growth through mechanisms that warrant further investigation .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Similar pyrazolo compounds have demonstrated inhibitory activity against PI3Kα, a critical enzyme in cancer signaling pathways. The most potent derivatives in related studies showed an IC50 value as low as 0.24 µM, indicating strong inhibitory potential .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Interaction with Enzymatic Targets : The compound may bind to active sites on enzymes such as PI3Kα, disrupting normal cellular signaling pathways.
  • Induction of Apoptosis : Evidence suggests that similar compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some studies indicate that pyrazole derivatives can exhibit antioxidant properties, reducing oxidative stress in cells.

Case Study 1: Antitumor Activity

In a controlled study involving various pyrazolo derivatives, researchers observed that compounds with structural similarities to this compound significantly reduced tumor size in xenograft models. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Case Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of related compounds found that modifications at the phenyl group could enhance selectivity for PI3Kα over other kinases. This selectivity is crucial for developing targeted therapies with fewer side effects .

Q & A

Q. Key Methodological Steps :

  • Use of hydrazine hydrate (0.01 mol) with chalcone derivatives (0.01 mol) in formic acid or ethanol .
  • Purification via recrystallization (e.g., ethanol or DMF) to achieve yields >80% .

How can researchers resolve contradictions in spectroscopic data when characterizing pyrazolo[1,5-a]pyrazine derivatives?

Advanced Question
Contradictions between NMR, IR, and mass spectrometry data often arise from conformational flexibility or crystal packing effects. To address this:

  • X-ray crystallography provides unambiguous structural confirmation by analyzing bond lengths, dihedral angles, and intermolecular interactions (e.g., weak C–H⋯O hydrogen bonds stabilizing crystal packing) .
  • DFT calculations (e.g., Gaussian09) can model molecular geometries and compare theoretical vs. experimental spectral data to identify discrepancies .
  • Variable-temperature NMR helps detect dynamic processes (e.g., ring puckering) that may cause signal splitting .

What analytical techniques are essential for confirming the molecular structure of this compound?

Basic Question
Essential techniques include:

  • Single-crystal X-ray diffraction : Determines bond lengths (e.g., C=O at ~1.21 Å), dihedral angles (e.g., 82.2° between aromatic rings), and hydrogen-bonding networks .
  • NMR spectroscopy : ¹H NMR identifies proton environments (e.g., aldehyde proton at δ ~9.8 ppm), while ¹³C NMR confirms carbonyl (δ ~190 ppm) and aromatic carbons .
  • IR spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H at ~3200 cm⁻¹) .

What strategies optimize the reaction yield in the cyclocondensation steps for similar pyrazoline derivatives?

Advanced Question
Optimization strategies involve:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .
  • Catalyst use : Acetic acid (10 mmol) or iodine improves cyclization efficiency in hydrazine-based reactions .
  • Temperature control : Refluxing (~8 hours) ensures complete conversion, while slow cooling minimizes byproduct formation .
  • Molar ratios : A 1:1 ratio of chalcone to hydrazine prevents unreacted starting materials .

How can computational methods complement experimental data in studying the bioactivity of this compound?

Advanced Question

  • Molecular docking : Predicts binding affinities to targets like COX-2 or alcohol dehydrogenase using software (e.g., AutoDock Vina) .
  • QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on phenyl rings) with biological activity (e.g., IC₅₀ values) .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5 for optimal membrane permeability) .

What are the best practices for evaluating the biological activity of pyrazolo[1,5-a]pyrazine derivatives?

Basic Question

  • In vitro assays :
    • Antitumor: MTT assay against cell lines (e.g., HeLa) with IC₅₀ values .
    • Antibacterial: Disk diffusion method against E. coli or S. aureus .
  • Dose-response studies : Test concentrations from 1 μM to 100 μM to establish efficacy and toxicity thresholds .
  • Control compounds : Use standard drugs (e.g., cisplatin for cytotoxicity, ciprofloxacin for antibacterial activity) .

How do substituents on the phenyl ring influence the compound’s physicochemical properties?

Advanced Question

  • Electron-withdrawing groups (e.g., -F, -NO₂): Increase solubility via dipole interactions and enhance bioactivity by stabilizing charge-transfer complexes .
  • Electron-donating groups (e.g., -OCH₃): Raise logP values (e.g., from 2.1 to 3.4), reducing aqueous solubility but improving membrane permeability .
  • Steric effects : Bulky substituents (e.g., -CF₃) may disrupt crystal packing, lowering melting points (e.g., from 408 K to 390 K) .

What safety protocols are critical when handling hydrazine derivatives in synthesis?

Basic Question

  • Ventilation : Use fume hoods to avoid inhalation of hydrazine vapor (TLV: 0.01 ppm) .
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
  • Waste disposal : Neutralize hydrazine residues with 10% HCl before disposal .

How can researchers address low yields in the formylation step of pyrazolo[1,5-a]pyrazine synthesis?

Advanced Question

  • Reagent optimization : Use DMF/POCl₃ (Vilsmeier-Haack conditions) for efficient formylation at 0–5°C .
  • Protecting groups : Temporarily protect reactive sites (e.g., NH with Boc groups) to prevent side reactions .
  • Post-reaction workup : Quench excess reagent with ice-water and extract with dichloromethane to isolate the aldehyde .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Question

  • Reaction exothermicity : Control temperature spikes during hydrazine addition using jacketed reactors .
  • Purification : Replace recrystallization with column chromatography (e.g., silica gel, hexane/EtOAc) for larger batches .
  • Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., DMF < 880 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde
Reactant of Route 2
4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.